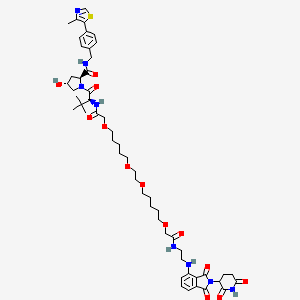
PROTAC CRBN Degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC CRBN Degrader-1 is a heterobifunctional small molecule that comprises a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group . It is a cereblon (CRBN) degrader .
Synthesis Analysis
The synthesis of PROTAC molecules like PROTAC CRBN Degrader-1 involves the creation of a heterobifunctional small molecule. This molecule consists of two ligands joined by a linker: one ligand recruits and binds a protein of interest (POI) while the other recruits and binds an E3 ubiquitin ligase .
Molecular Structure Analysis
The molecular structure of PROTAC CRBN Degrader-1 includes a cereblon (CRBN) ligand binding group, a linker, and a von Hippel-Landau (VHL) binding group .
Chemical Reactions Analysis
The chemical reaction involved in the functioning of PROTAC CRBN Degrader-1 is the ubiquitination and subsequent degradation of the target protein by the ubiquitin–proteasome system .
Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC CRBN Degrader-1 include a molecular weight of 1061.25 and a formula of C53H72N8O13S . It appears as a solid and its color ranges from light yellow to yellow .
Aplicaciones Científicas De Investigación
Target Identification and Validation
PROTACs, including PROTAC CRBN Degrader-1, have become an essential tool for target identification and validation . They have led researchers to focus on developing chemical biology tool properties due to their unique operating mechanism and protein dynamic regulatory properties . For example, a study designed and synthesized the PROTAC molecule, evodiamine, and identified REXO4 as a potential target .
Drug Repurposing
PROTAC technology has been used for drug repurposing . This involves finding new uses for existing drugs, which can save time and resources compared to developing new drugs from scratch .
Overcoming Drug Resistance
PROTACs have great potential in overcoming drug resistance . Drug resistance is a major dilemma in clinical practice, and PROTACs can help overcome this by degrading the target proteins .
Targeting Undruggable Targets
PROTACs are gaining increasing attention in the treatment of various diseases because they can target “undruggable” targets . These are proteins that cannot be targeted by traditional small molecule drugs .
Epigenetic Protein Degraders
PROTACs have been used as epigenetic protein degraders . Epigenetic proteins play major roles in cell growth, development, and differentiation by dynamically regulating gene transcription and ensuring genomic stability .
Investigation of TCR Signaling
A study discovered a bona fide HPK1-PROTAC degrader, which provided a potential tool for further HPK1 investigation in TCR signaling . This shows the potential of PROTACs in investigating the scaffolding roles of various proteins .
Direcciones Futuras
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC CRBN Degrader-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

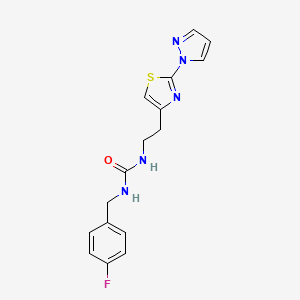
![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)
![N-(3-chlorophenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2880871.png)
![3-[5-(4-methylphenyl)furan-2-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2880874.png)
![Methyl 2-chloro-5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2880875.png)
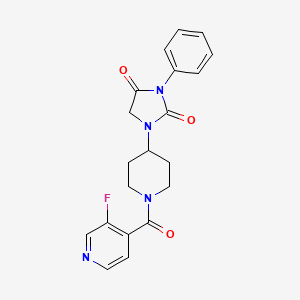
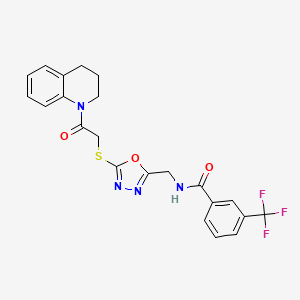
![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)
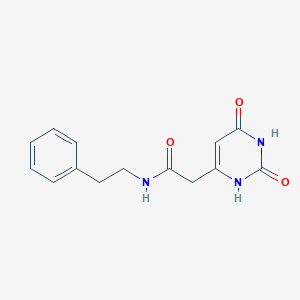

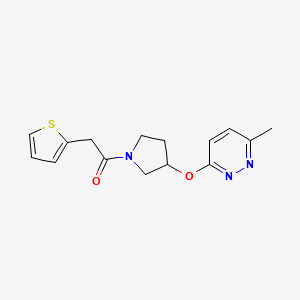
![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)
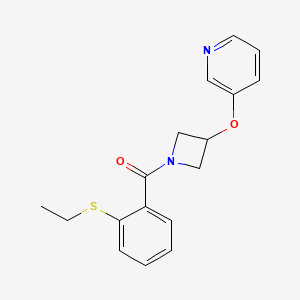
![4-({4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2880888.png)